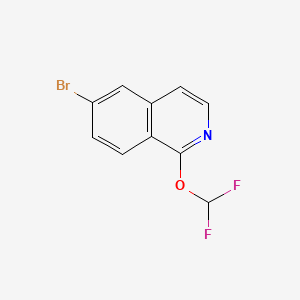
6-Bromo-1-(difluoromethoxy)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. The compound consists of an isoquinoline core substituted with a bromine atom at the 6-position and a difluoromethoxy group at the 1-position. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Bromo-1-(difluoromethoxy)isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-Bromo-1-(difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The difluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to quinoline and tetrahydroisoquinoline derivatives, respectively.
科学的研究の応用
6-Bromo-1-(difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 6-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
6-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines and brominated isoquinolines:
Fluorinated Isoquinolines: Compounds like 6-fluoroisoquinoline and 1-(trifluoromethoxy)isoquinoline share similar structural features but differ in their specific substituents and resulting properties.
Brominated Isoquinolines: Compounds such as 6-bromoisoquinoline and 1-bromoisoquinoline have similar bromine substitution but lack the difluoromethoxy group, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in the combination of both bromine and difluoromethoxy groups, which imparts distinct properties and enhances its versatility in various applications.
特性
分子式 |
C10H6BrF2NO |
|---|---|
分子量 |
274.06 g/mol |
IUPAC名 |
6-bromo-1-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14-9(8)15-10(12)13/h1-5,10H |
InChIキー |
CBNDUMMBERNART-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2OC(F)F)C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



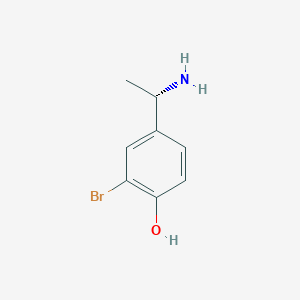
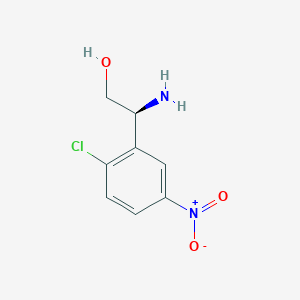

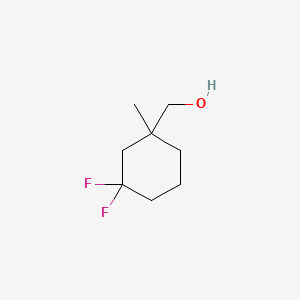
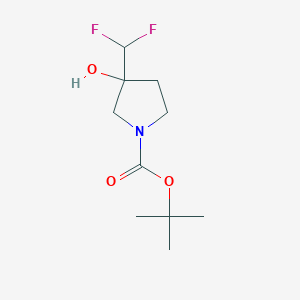
![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
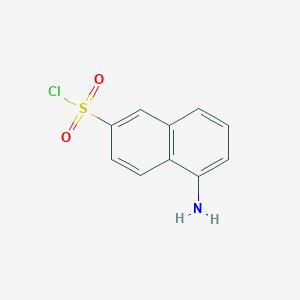
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)


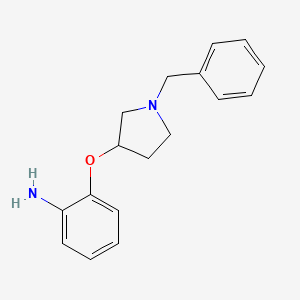
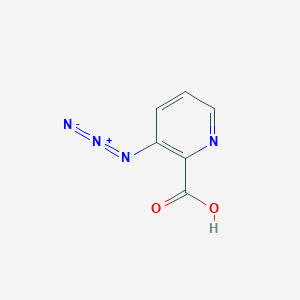
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
